molecular formula C20H19NOS B11361869 2-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

2-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11361869
M. Wt: 321.4 g/mol
InChI Key: JKTABOAQVNWRCE-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-methyl group, a 4-methylphenyl group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methylbenzoic acid with an appropriate amine, such as 4-methylphenylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the intermediate benzamide with thiophen-2-ylmethyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophen-2-ylmethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of all three substituents (2-methyl, 4-methylphenyl, and thiophen-2-ylmethyl) on the benzamide core. This unique combination of substituents may confer specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C20H19NOS

Molecular Weight

321.4 g/mol

IUPAC Name

2-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H19NOS/c1-15-9-11-17(12-10-15)21(14-18-7-5-13-23-18)20(22)19-8-4-3-6-16(19)2/h3-13H,14H2,1-2H3

InChI Key

JKTABOAQVNWRCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3C

Origin of Product

United States

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